molecular formula C10H7FN4 B15252428 4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile

4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile

Cat. No.: B15252428
M. Wt: 202.19 g/mol
InChI Key: YTZZJNJJZUIZQZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile is an organic compound with the molecular formula C10H7FN4 It is a derivative of benzonitrile, featuring a fluorine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzonitrile or pyrazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine or amino group.

Scientific Research Applications

4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, thereby inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile is unique due to the presence of both a fluorine atom and a pyrazole ring, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and material science .

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

4-fluoro-3-(1H-pyrazol-4-ylamino)benzonitrile

InChI

InChI=1S/C10H7FN4/c11-9-2-1-7(4-12)3-10(9)15-8-5-13-14-6-8/h1-3,5-6,15H,(H,13,14)

InChI Key

YTZZJNJJZUIZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)NC2=CNN=C2)F

Origin of Product

United States

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